molecular formula C10H12N6O B1203375 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine CAS No. 6975-75-3

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

Cat. No. B1203375
CAS RN: 6975-75-3
M. Wt: 232.24 g/mol
InChI Key: QNRNTYHAOBVOKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Formation of (4-Methoxyphenyl)hydrazine : Start by reacting p-anisidine with hydrogen chloride and sodium nitrite in water. This reaction produces (4-Methoxyphenyl)hydrazine . Hydrazone Formation : Next, react (4-Methoxyphenyl)hydrazine with ethyl chloroacetate to form the desired compound, 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine .

Molecular Structure Analysis

The molecular formula of 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine is C10H12N6O . Its molecular weight is approximately 232.24 g/mol . The compound exhibits interesting properties that make it relevant for further investigation.


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 154.6 cm³/mol

Scientific Research Applications

Antimicrobial Activity

Hydrazone derivatives of pyrazole compounds have been found to be potent growth inhibitors of antibiotic-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . These compounds can be synthesized from commercially available starting materials and reagents using benign reaction conditions .

Antiviral Properties

Pyrazole-based compounds have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities . This suggests that “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” could potentially be used in antiviral research.

Antitubercular Activity

Similar to their antiviral properties, pyrazole-based compounds have also been used in the development of antitubercular agents . This indicates a potential application of “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” in the treatment of tuberculosis.

Antibacterial Activity

The antibacterial activity of pyrazole-based compounds is well-documented . Therefore, “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” could potentially be used in the development of new antibacterial drugs.

Anticancer Activity

Pyrazole-based compounds have been used in the development of anticancer agents . This suggests that “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” could potentially be used in cancer research and treatment.

Anti-Inflammatory and Analgesic Properties

A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory and analgesic agents . This indicates a potential application of “4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine” in the treatment of inflammation and pain.

properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRNTYHAOBVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415318, DTXSID00903507
Record name MLS000737992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4187
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

CAS RN

6975-75-3
Record name MLS000737992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737992
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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